molecular formula C12H10O3 B8800244 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-

Cat. No.: B8800244
M. Wt: 202.21 g/mol
InChI Key: GKQMUVJVSLZRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-hydroxy-7-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c1-7-2-3-10-8(4-7)5-9(12(14)15)6-11(10)13/h2-6,13H,1H3,(H,14,15)

InChI Key

GKQMUVJVSLZRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 860 mg of 4-Acetoxy-7-methyl-naphthalene-2-carboxylic acid ethyl ester in 3 ml ethanol/water (9:1), 12.6 ml of a 1M NaOH was added and stirred for 5 h at RT. Then, the reaction mixture was acidified to pH 2 with diluted hydrochloric acid to precipitate the product. The product was then collected by filtration and dried under reduced pressure. Yield: 550 mg.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid (0.45 g) in ethanol (8 mL) was added palladium-carbon (180 mg) in 3 parts, and the mixture was stirred at room temperature for 2 days under a hydrogen atmosphere. The insoluble material was removed by filtering through a Celite pad, and the filtrate was concentrated to give the title compound (0.32 g).
Name
8-bromo-4-hydroxy-7-methylnaphthalene-2-carboxylic acid
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
180 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.